molecular formula C8H17NO2S B11039451 2-Ethyl-1-(methylsulfonyl)piperidine

2-Ethyl-1-(methylsulfonyl)piperidine

Cat. No.: B11039451
M. Wt: 191.29 g/mol
InChI Key: FCZKESJCNQHZFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(methylsulfonyl)piperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically uses basic conditions to facilitate the ring formation. Another method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine, which is a cost-effective and scalable method . The reaction is typically carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(methylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.

Scientific Research Applications

2-Ethyl-1-(methylsulfonyl)piperidine has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways . For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, makes it a valuable intermediate in various synthetic and industrial processes.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-ethyl-1-methylsulfonylpiperidine

InChI

InChI=1S/C8H17NO2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h8H,3-7H2,1-2H3

InChI Key

FCZKESJCNQHZFF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C

Origin of Product

United States

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